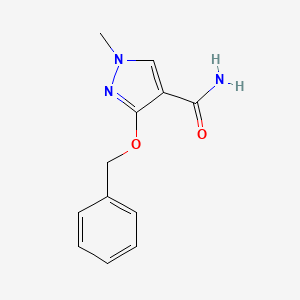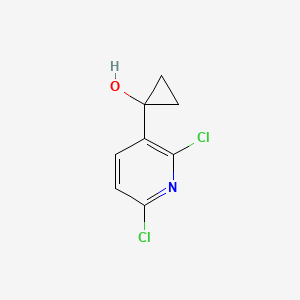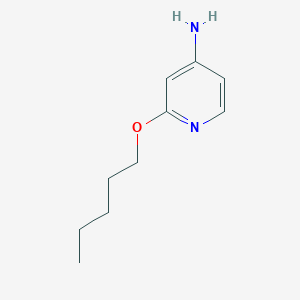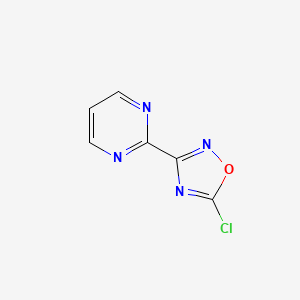![molecular formula C9H10Cl2F3NO B15316325 {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride is a chemical compound that features a trifluoromethoxy group, a chloro substituent, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Applications De Recherche Scientifique
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(ethyl)aminehydrochloride
- {[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(propyl)aminehydrochloride
Uniqueness
{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H10Cl2F3NO |
|---|---|
Poids moléculaire |
276.08 g/mol |
Nom IUPAC |
1-[3-chloro-4-(trifluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c1-14-5-6-2-3-8(7(10)4-6)15-9(11,12)13;/h2-4,14H,5H2,1H3;1H |
Clé InChI |
DGORYYKHWKWZNM-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)OC(F)(F)F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


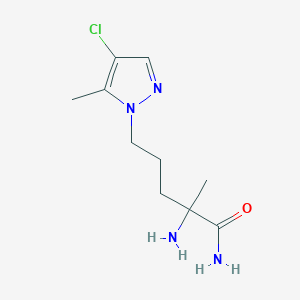
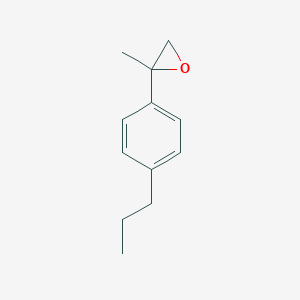
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
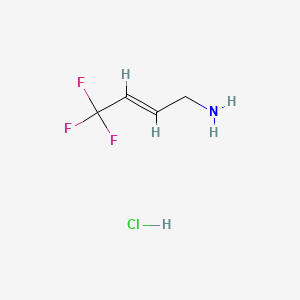
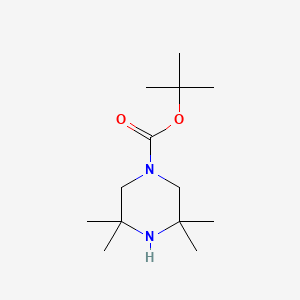

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
